Ezh2-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

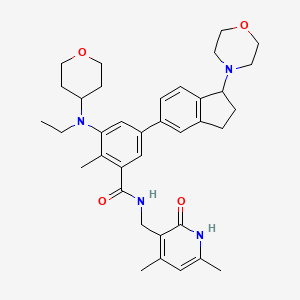

Molecular Formula |

C36H46N4O4 |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide |

InChI |

InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42) |

InChI Key |

LCKVOKWMBNUQMT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of EZH2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a promising class of epigenetic modulators for cancer therapy. While specific data for a compound designated "Ezh2-IN-17" is not publicly available, this document summarizes the well-characterized activities of potent and selective EZH2 inhibitors, offering a representative understanding of their mechanism of action, biological effects, and the methodologies used for their evaluation.

Core Concepts: EZH2 and its Role in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. The PRC2 complex, which also includes core components SUZ12 and EED, plays a critical role in epigenetic gene silencing by catalyzing the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3)[1][2]. H3K27me3 is a hallmark of transcriptionally repressed chromatin.

In numerous cancers, including various lymphomas, prostate cancer, and breast cancer, EZH2 is frequently overexpressed or harbors gain-of-function mutations[4][5][6]. This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, differentiation arrest, and tumor progression[4][5]. Consequently, inhibiting the catalytic activity of EZH2 has emerged as a compelling therapeutic strategy.

Beyond its canonical role in histone methylation, EZH2 can also methylate non-histone proteins and act as a transcriptional co-activator, further contributing to its oncogenic functions[2][3].

Mechanism of Action of EZH2 Inhibitors

The majority of EZH2 inhibitors developed to date are S-adenosyl-L-methionine (SAM)-competitive inhibitors[7][8]. SAM is the essential methyl donor for the histone methylation reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, these inhibitors prevent the transfer of a methyl group to H3K27, thereby blocking the enzymatic activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.

Quantitative Data: Potency and Selectivity of Representative EZH2 Inhibitors

The following table summarizes the biochemical and cellular potency of several well-characterized EZH2 inhibitors. This data is representative of the activity profiles expected for potent and selective compounds targeting EZH2.

| Inhibitor Name | Target(s) | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Ki (nM) | Reference |

| EI1 | EZH2 (WT & Y641F) | 15 (WT), 13 (Y641F) | ~100-200 | <15 | [1] |

| PF-06726304 | EZH2 (WT & Y641N) | - | 15 | 0.7 (WT), 3 (Y641N) | [5] |

| GSK126 | EZH2 | 9.9 | 50 | 0.5-3 | [2] |

| EPZ-6438 (Tazemetostat) | EZH2 | <10 | ~100 | - | [9] |

| UNC1999 | EZH1/2 | 1-50 | ~200-500 | - | [10] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.

Key Biological Activities and Cellular Effects

Inhibition of EZH2 activity by small molecules triggers a cascade of cellular events, ultimately leading to anti-tumor effects in susceptible cancer models.

Reduction of H3K27 Methylation

The primary and most direct effect of EZH2 inhibition is the dose- and time-dependent reduction of global H3K27me3 levels in cancer cells. This can be observed through various techniques, including Western blotting and immunofluorescence.

Gene Expression Reprogramming

By lifting the repressive H3K27me3 mark, EZH2 inhibitors lead to the reactivation of silenced tumor suppressor genes. This transcriptional reprogramming is a key driver of the subsequent anti-proliferative and pro-apoptotic effects.

Inhibition of Cancer Cell Proliferation

EZH2 inhibitors have been shown to potently inhibit the proliferation of a wide range of cancer cell lines, particularly those with EZH2 mutations or those dependent on EZH2 activity for their growth.

Induction of Cell Cycle Arrest and Apoptosis

Treatment with EZH2 inhibitors can lead to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death) in cancer cells.

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models of various cancers, including lymphoma and prostate cancer, EZH2 inhibitors have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of EZH2 inhibitors.

Biochemical EZH2 Enzymatic Assay (Radiometric)

Purpose: To determine the in vitro potency (IC50) of an inhibitor against the methyltransferase activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (e.g., biotinylated H3 21-44) or core histones as substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

Scintillation cocktail and microplates (e.g., FlashPlate)

Procedure:

-

Prepare a serial dilution of the inhibitor in DMSO.

-

In a microplate, add the assay buffer, the PRC2 complex, and the histone substrate.

-

Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding ³H-SAM to all wells.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

Stop the reaction by adding an excess of cold, unlabeled SAM or by washing the plate (for biotinylated substrates captured on streptavidin-coated plates).

-

Measure the incorporation of ³H-methyl groups into the histone substrate using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular H3K27me3 Western Blot Assay

Purpose: To assess the effect of an inhibitor on the levels of H3K27 trimethylation in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a DLBCL cell line with an EZH2 mutation like KARPAS-422)

-

Cell culture medium and supplements

-

Inhibitor compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the inhibitor or DMSO for a specified time (e.g., 72 hours).

-

Harvest the cells and lyse them using the lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Cell Proliferation (CCK-8) Assay

Purpose: To measure the effect of an inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Inhibitor compound

-

Cell Counting Kit-8 (CCK-8) reagent

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the inhibitor or DMSO.

-

Incubate the cells for a desired period (e.g., 3-7 days).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting it to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EZH2 and a typical experimental workflow for characterizing an EZH2 inhibitor.

Caption: Canonical signaling pathway of EZH2 and its inhibition.

Caption: Experimental workflow for EZH2 inhibitor characterization.

Conclusion

EZH2 inhibitors represent a validated and promising therapeutic approach for a variety of cancers. Their mechanism of action, centered on the inhibition of H3K27 methylation, leads to a cascade of anti-tumorigenic effects. The experimental protocols and representative data presented in this guide provide a solid framework for the evaluation and characterization of novel EZH2 inhibitors. While the specific biological activity of "this compound" remains to be publicly detailed, the information herein serves as a comprehensive technical foundation for understanding the core biological activities of this important class of epigenetic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Core Role of EZH2 in Transcriptional Repression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in transcriptional repression and the maintenance of cellular identity. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. Dysregulation of EZH2 is frequently observed in a multitude of human cancers, where it often functions as an oncogene by repressing tumor suppressor genes. This has led to the development of targeted EZH2 inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanisms of EZH2-mediated transcriptional repression, its broader functions, and its implications in disease and drug development.

The Canonical Role of EZH2 in Transcriptional Repression: The PRC2 Complex

EZH2 functions primarily as the enzymatic core of the PRC2 complex, which is essential for establishing and maintaining gene repression patterns throughout cell division.[1] The core PRC2 complex consists of four main subunits:

-

EZH2: The catalytic subunit containing a SET domain that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 of histone H3.[2][3]

-

EED (Embryonic Ectoderm Development): A crucial regulatory subunit that binds to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive signal.[3]

-

SUZ12 (Suppressor of Zeste 12 Homolog): A scaffolding protein that is essential for the structural integrity and enzymatic activity of the PRC2 complex.[3]

-

RbAp46/48 (Retinoblastoma Binding Protein 46/48): Histone-binding proteins that contribute to the complex's ability to interact with nucleosomes.[4]

The PRC2 complex is recruited to specific genomic loci, often at the promoter regions of developmental and cell differentiation genes.[1][5] Upon recruitment, the SET domain of EZH2 catalyzes the mono-, di-, and ultimately trimethylation of H3K27.[6] This H3K27me3 mark is then recognized by other protein complexes, most notably the Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the transcriptionally repressed state.[6] This process of chromatin condensation limits the access of transcriptional machinery to the DNA, leading to gene silencing.[1]

Downstream Targets of EZH2-Mediated Repression

EZH2-mediated transcriptional repression targets a wide array of genes involved in critical cellular processes, including cell cycle regulation, differentiation, and apoptosis. In the context of cancer, EZH2 often silences tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[7][8] Notable targets include:

-

Cell Cycle Inhibitors: CDKN2A (encoding p16INK4a and p14ARF) and p21 are frequently repressed by EZH2, leading to accelerated cell cycle progression.[6][7][9]

-

Pro-Apoptotic Factors: Genes that promote programmed cell death can be silenced by EZH2, contributing to tumor cell survival.[9]

-

Cell Adhesion Molecules: E-cadherin, a key component of adherens junctions, is a known target of EZH2. Its repression is associated with increased cell motility and metastasis.[10]

-

Developmental Regulators: HOX genes, which are critical for embryonic development, are tightly regulated by PRC2 to ensure proper cell lineage specification.[11]

Non-Canonical Functions of EZH2

Beyond its canonical role within the PRC2 complex, emerging evidence has revealed non-canonical, PRC2-independent functions of EZH2.[2][12] These functions often involve EZH2 acting as a transcriptional co-activator.[2]

-

Transcriptional Activation: In certain contexts, such as in castration-resistant prostate cancer and some breast cancers, EZH2 can be recruited to the promoters of active genes and interact with transcription factors like the androgen receptor (AR) and β-catenin to enhance gene expression.[12][13][14] This switch from a repressor to an activator can be mediated by post-translational modifications of EZH2, such as phosphorylation.[2][15]

-

Methylation of Non-Histone Proteins: EZH2 has been shown to methylate non-histone proteins, thereby modulating their activity. For instance, EZH2 can methylate the transcription factor GATA4, leading to the repression of its target genes.[16]

EZH2 in Cancer and as a Therapeutic Target

The overexpression and hyperactivity of EZH2 are hallmarks of numerous cancers, including prostate cancer, breast cancer, lymphomas, and melanomas.[8][10] This dysregulation is often associated with more aggressive disease and poorer patient outcomes.[10] The oncogenic role of EZH2 is primarily attributed to its canonical function of silencing tumor suppressor genes.[12]

The critical role of EZH2 in cancer has spurred the development of small molecule inhibitors that target its catalytic activity. These inhibitors, such as tazemetostat, have shown promising results in clinical trials, particularly for certain types of lymphomas and sarcomas.[17][18][19]

Quantitative Data on EZH2 Inhibition

The efficacy of EZH2 inhibitors has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

| EZH2 Inhibitor | Cancer Type | Metric | Value | Reference |

| Tazemetostat | Follicular Lymphoma (EZH2 mutant) | Objective Response Rate (ORR) | 69% | [18][19] |

| Tazemetostat | Follicular Lymphoma (EZH2 wild-type) | Objective Response Rate (ORR) | 35% | [18][19] |

| Tazemetostat | Epithelioid Sarcoma | Objective Response Rate (ORR) | 15% | [20] |

| Mevrometostat + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer | Median Radiographic Progression-Free Survival (rPFS) | 14.3 months | [21] |

| Enzalutamide alone | Metastatic Castration-Resistant Prostate Cancer | Median Radiographic Progression-Free Survival (rPFS) | 6.2 months | [21] |

| EZH2 Inhibitor | Cell Line | IC50 (nM) | Reference |

| SAH | N/A | 9,800 | [22] |

| Sinefungin | N/A | 158,000 | [22] |

| BIX01294 | N/A | >200,000 | [22] |

| Chaetocin | N/A | >200,000 | [22] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for EZH2

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as EZH2.

Protocol:

-

Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.[23]

-

Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EZH2. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of EZH2 enrichment.[23]

RNA Sequencing (RNA-Seq) to Identify EZH2-Regulated Genes

RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon EZH2 modulation.

Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues of interest (e.g., cells treated with an EZH2 inhibitor versus a control).

-

RNA Quality Control: The integrity and purity of the RNA are assessed using a bioanalyzer.

-

Library Preparation:

-

mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.

-

RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.

-

cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA.

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

-

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified, and statistical analysis is performed to identify differentially expressed genes between conditions.

EZH2 Enzymatic Assay

EZH2 enzymatic assays are used to measure the methyltransferase activity of the EZH2 complex and to screen for inhibitors.

Homogeneous Assay (AlphaLISA format): [24]

-

Reaction Setup: Recombinant EZH2 complex, a histone H3 substrate, and S-adenosyl-L-methionine (SAM) are incubated together in a microplate well. Test compounds can be included to assess inhibitory activity.

-

Detection: A specific antibody that recognizes the methylated H3K27 product is added, followed by acceptor beads. Donor beads are then added, and in the presence of the methylated product, the beads come into close proximity, generating a chemiluminescent signal that is proportional to EZH2 activity.

Chemiluminescent Assay: [25]

-

Substrate Coating: A 96-well plate is precoated with a histone H3 peptide substrate.

-

Enzymatic Reaction: The EZH2 enzyme, SAM, and test compounds are added to the wells and incubated.

-

Antibody Incubation: A primary antibody that specifically recognizes the H3K27me3 mark is added, followed by a secondary HRP-labeled antibody.

-

Signal Detection: An HRP substrate is added to produce a chemiluminescent signal that is measured using a luminometer. The signal intensity is proportional to the EZH2 activity.

Visualizations

Caption: The core components and catalytic activity of the PRC2 complex.

Caption: EZH2-mediated transcriptional repression pathway in cancer.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EZH2 variants differentially regulate polycomb repressive complex 2 in histone methylation and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 18. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. urotoday.com [urotoday.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-Based EZH2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark that leads to chromatin compaction and transcriptional repression of target genes.[3][4][5] Aberrant EZH2 activity and overexpression are strongly linked to the development and progression of numerous cancers, including B-cell lymphomas and various solid tumors, by silencing tumor suppressor genes.[3][4][6] This has established EZH2 as a high-priority therapeutic target in oncology.[1]

Among the various chemotypes developed to inhibit EZH2, indole-based scaffolds have emerged as a promising class of potent and selective inhibitors.[3][7] This technical guide provides a detailed examination of the structure-activity relationships (SAR) of these indole-based compounds, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental processes.

The EZH2 Catalytic Pathway

EZH2, as part of the PRC2 complex, utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of H3K27. This enzymatic action is a key mechanism for regulating gene expression. The inhibition of this pathway is the primary goal of the small molecules discussed herein.

Core Scaffold and Structure-Activity Relationships

The development of indole-based EZH2 inhibitors often begins from a high-throughput screening (HTS) hit, followed by extensive optimization. A prominent series developed by Constellation Pharmaceuticals started from a dimethylpyridone hit and evolved into a highly potent indole-based scaffold.[7][8]

General Pharmacophore

The general structure consists of a central indole core, a pyridone moiety that interacts with the active site, and various substituents that modulate potency, selectivity, and pharmacokinetic properties.

SAR of the Pyridone Moiety

The pyridone ring is a critical pharmacophore that mimics the binding of the SAM cofactor. Modifications to this part of the molecule have a significant impact on biochemical potency.

-

Substitution Pattern: Studies on substituted pyridones revealed a preference for heteroatom substitution at the 4-position over the 2-position. A 4-thiomethyl pyridone derivative demonstrated a remarkably low IC50 value, suggesting that the electronic nature of the pyridone is crucial for potent inhibition.[6]

SAR of the Indole Core

The indole core serves as the central scaffold, and modifications here influence both potency and metabolic stability.

-

N1-Substitution: The N1 position of the indole is a key vector for introducing groups that can occupy adjacent pockets and improve properties.

-

Saturation to Indoline: Partial saturation of the indole core to an indoline has been shown to yield compounds with nanomolar activity against EZH2.[1] This modification can also lead to improved solubility and oxidative metabolic stability, addressing common challenges in drug development.[1]

-

5-Hydroxyindole Scaffold: A series based on a 5-hydroxyindole scaffold has been explored, leading to the identification of compounds with antiproliferative effects and the ability to reduce cellular H3K27me3 levels.[4]

SAR of Side Chains

Side chains attached to the core scaffold are optimized to enhance cellular potency, oral bioavailability, and other drug-like properties.

-

Piperidine and Azetidine Chains: The initial lead compounds often feature piperidine side chains. Optimization efforts led to the discovery that an exocyclic azetidine side chain could retain high cellular potency while limiting the unwanted upregulation of cytochrome P450 enzymes like CYP3A4.[6]

-

Trifluoroethylpiperidine: The clinical candidate CPI-1205 is an N-trifluoroethylpiperidine analogue of the chemical probe CPI-169, a modification designed to improve oral bioavailability.[3]

Quantitative SAR Data

The following tables summarize the quantitative data for key indole-based EZH2 inhibitors, illustrating the impact of chemical modifications on potency.

Table 1: SAR of the Indole-Pyridone Scaffold (Data sourced from Bioorganic & Medicinal Chemistry Letters, 2015)[7]

| Compound | Key Structural Features | EZH2 IC50 (µM) | Cellular EC50 (µM) |

| HTS Hit (2) | Dimethylpyridone core | 2.2 | >50 |

| Compound 9 | Indole core introduced | 0.057 | 10.8 |

| CPI-169 (22) | Optimized side chain | 0.002 | 0.080 |

Note: Compound numbers are as referenced in the source publication. This table highlights the dramatic potency improvements achieved through scaffold hopping from a pyridone to an indole and subsequent side-chain optimization.

Table 2: SAR of 5-Hydroxyindole Derivatives (Data sourced from Molecules, 2020)[4]

| Compound | Key Structural Features | K562 Cell Proliferation IC50 (µM) |

| L-01 | Base 5-hydroxyindole derivative | 90.1 |

| L-02 | Modification of pyridone substituent | 83.2 |

| L-03 | Alternative pyridone substituent | 68.4 |

| L-04 | Optimized pyridone substituent | 52.6 |

Note: This series demonstrates how modifications to the pyridone moiety attached to a 5-hydroxyindole core can modulate antiproliferative activity.

Experimental Protocols

The determination of SAR relies on robust and reproducible biochemical and cellular assays.

Biochemical EZH2 Enzymatic Assay (TR-FRET/AlphaLISA)

This type of assay is used to determine the direct inhibitory activity of a compound on the EZH2 enzyme complex (IC50 value).

-

Principle: The assay measures the enzymatic activity of the five-component recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2).[9][10] The detection can be based on the S-adenosylhomocysteine (SAH) byproduct or the methylated histone substrate. Homogeneous formats like AlphaLISA use a highly specific antibody to detect the H3K27me3 mark, generating a light signal proportional to enzyme activity.[9]

-

Key Reagents:

-

General Procedure:

-

The test compound (inhibitor) is serially diluted in DMSO and added to a 384-well assay plate.

-

The EZH2 enzyme complex and the histone H3 substrate are added and incubated briefly with the compound.

-

The enzymatic reaction is initiated by the addition of SAM. The reaction proceeds for a set time (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C).[10][12]

-

The reaction is stopped, and detection reagents (e.g., AlphaLISA beads and antibody) are added.

-

After a final incubation period, the plate is read on a suitable plate reader.

-

The resulting data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated.

-

Cellular H3K27me3 Assay (Western Blot)

This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context (EC50 value) by quantifying the global levels of the H3K27me3 mark.

-

Principle: Cancer cells that are dependent on EZH2 activity are treated with the inhibitor. The subsequent reduction in cellular H3K27me3 levels is measured relative to a loading control (e.g., total Histone H3).

-

Key Reagents:

-

General Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of the test compound for an extended period (e.g., 72-96 hours) to allow for histone turnover.

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]

-

The membrane is blocked and then incubated overnight with the primary anti-H3K27me3 antibody.

-

The membrane is washed and incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using an ECL kit.[13]

-

The membrane is stripped and re-probed with an antibody for total Histone H3 as a loading control.

-

Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3 signal to determine the dose-dependent reduction.

-

Summary of SAR Logic

The optimization of indole-based EZH2 inhibitors follows a clear, logical progression where specific structural modifications are made to achieve desired biological and pharmaceutical outcomes.

References

- 1. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for Ezh2-IN-17 in Vitro Histone Methyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3][5][6] This document provides a detailed protocol for an in vitro histone methyltransferase (HMT) assay to evaluate the potency and mechanism of action of EZH2 inhibitors, using Ezh2-IN-17 as a representative compound.

The following protocols describe a common method for assessing the inhibitory activity of compounds against EZH2, which can be adapted for various detection formats, including radiometric, fluorescence, and luminescence-based assays.

EZH2 Signaling Pathway

The diagram below illustrates the role of EZH2 within the PRC2 complex and its impact on gene transcription.

Caption: EZH2, as part of the PRC2 complex, methylates Histone H3, leading to gene silencing.

In Vitro Histone Methyltransferase (HMT) Assay Workflow

The following diagram outlines the general workflow for an in vitro HMT assay to screen for EZH2 inhibitors.

Caption: Workflow of an in vitro HMT assay for EZH2 inhibitor screening.

Experimental Protocol: In Vitro EZH2 HMT Assay (Radiometric Filter Binding)

This protocol is adapted from established methods for measuring histone methyltransferase activity.[7][8]

A. Principle

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3 substrate by the EZH2 enzyme complex. The reaction is stopped, and the radiolabeled histone substrate is captured on a filter membrane, while unincorporated [³H]-SAM is washed away. The amount of incorporated radioactivity is then quantified by liquid scintillation counting and is proportional to the enzyme activity.

B. Materials and Reagents

-

Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Substrate: Histone H3 (full-length or peptide)

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Inhibitor: this compound (or other EZH2 inhibitors)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Wash Buffer: 50 mM NaHCO₃ (pH 9.0)

-

Scintillation Cocktail

-

Filter Plates: 96-well glass fiber filter plates

-

Plate Reader: Liquid scintillation counter

C. Assay Procedure

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

In a 96-well polypropylene plate, add 5 µL of the diluted this compound or DMSO (for control wells).

-

Add 10 µL of EZH2 enzyme complex diluted in Assay Buffer. The final concentration of the enzyme should be empirically determined to be in the linear range of the assay.

-

Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.

-

-

Initiation of Reaction:

-

Prepare a reaction mix containing Histone H3 substrate and [³H]-SAM in Assay Buffer.

-

Add 10 µL of the reaction mix to each well to initiate the reaction. Final reaction volume is 25 µL.

-

Typical final concentrations are 1 µM Histone H3 and 1 µM [³H]-SAM.

-

-

Incubation: Incubate the reaction plate at 30°C for 1 to 3 hours.[5]

-

Stopping the Reaction and Filtration:

-

Stop the reaction by adding 100 µL of 10% TCA to each well.

-

Transfer the contents of each well to a glass fiber filter plate.

-

Wash the filter plate three times with 200 µL of 50 mM NaHCO₃ (pH 9.0).

-

-

Detection:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

D. Data Analysis

-

Calculate Percent Inhibition:

-

Determine the average counts per minute (CPM) for the no-enzyme control (background), the no-inhibitor control (100% activity), and each inhibitor concentration.

-

Subtract the background CPM from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (CPM_inhibitor / CPM_no-inhibitor)) * 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Alternative Assay Formats

While the radiometric assay is a direct and sensitive method, other formats are also widely used for high-throughput screening.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay detects the methylated histone substrate using a specific antibody conjugated to an acceptor bead and a streptavidin-coated donor bead that binds to a biotinylated histone substrate.[9]

-

Transcreener® EPIGEN SAH Assay: This fluorescence polarization-based assay detects the formation of S-adenosyl-L-homocysteine (SAH), the universal by-product of all methyltransferase reactions.[5]

-

Chemiluminescent Assay: This ELISA-based method uses a specific antibody to detect the methylated histone substrate captured on a plate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

Quantitative Data for Representative EZH2 Inhibitors

The following table summarizes the reported in vitro IC50 values for several well-characterized EZH2 inhibitors. This data can serve as a reference for evaluating the potency of new chemical entities like this compound.

| Inhibitor | EZH2 WT IC50 (nM) | EZH2 Mutant (Y641N) IC50 (nM) | Selectivity vs. EZH1 | Mechanism of Action |

| GSK126 | 9.9 | 2.5 | >150-fold | SAM-competitive |

| EPZ-6438 (Tazemetostat) | 11 | 3.9 | ~50-fold | SAM-competitive |

| GSK343 | 4.1 | 1.7 | >1000-fold | SAM-competitive[10] |

| ZLD1039 | 290 | - | - | SAM-competitive[11] |

| EI1 | 15 | 13 | >100-fold | SAM-competitive |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and substrates.

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of EZH2 inhibitors. By employing these methods, researchers can accurately determine the potency and mechanism of action of compounds such as this compound, facilitating the discovery and development of novel epigenetic therapies. Careful optimization of assay conditions, including enzyme and substrate concentrations and incubation times, is crucial for obtaining reliable and reproducible results.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Ezh2-IN-17 Potency in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3][4][5] This epigenetic modification leads to transcriptional repression of target genes involved in cell differentiation and development.[1][2] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[2][6][7]

Ezh2-IN-17 is a potent and selective small molecule inhibitor of EZH2. Understanding its potency in a cellular context is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for three key cell-based assays to determine the potency of this compound: a histone H3K27 trimethylation assay, a cell viability assay, and a cellular thermal shift assay (CETSA) for target engagement.

Mechanism of Action

This compound, like many other EZH2 inhibitors, is an S-adenosyl-L-methionine (SAM)-competitive inhibitor.[1][2] EZH2 utilizes SAM as a methyl group donor to methylate H3K27. This compound competes with SAM for binding to the catalytic pocket of EZH2, thereby preventing the transfer of the methyl group to its histone substrate. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.

EZH2 Signaling Pathway

The following diagram illustrates the central role of EZH2 in gene silencing and how inhibitors like this compound interfere with this process.

Data Presentation: Potency of this compound

The following table summarizes the reported potency of this compound from biochemical and cellular assays.

| Assay Type | Cell Line/Target | IC50 (nM) | Reference |

| Biochemical Assay | Recombinant EZH2 | 0.95 | [8] |

| Cell Proliferation | WSU-DLCL2 (Lymphoma) | 2.36 | [8] |

| Cell Proliferation | Pfeiffer (Lymphoma) | 1.73 | [8] |

| Cell Proliferation | Karpas-422 (Lymphoma) | 1.82 | [8] |

Experimental Protocols

In-Cell Western Assay for H3K27 Trimethylation

This protocol describes a quantitative immunofluorescence-based assay to measure the levels of H3K27me3 in cells treated with this compound.

Workflow Diagram:

Materials:

-

Cancer cell line of interest (e.g., WSU-DLCL2)

-

This compound

-

96-well black, clear-bottom tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (16%, methanol-free)

-

Triton X-100

-

Blocking Buffer (e.g., 5% non-fat dry milk or commercial blocking solution in PBS)

-

Primary antibody against H3K27me3 (e.g., rabbit polyclonal)

-

Normalization antibody (e.g., mouse monoclonal against total Histone H3 or a housekeeping protein)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-Alexa Fluor 680 and goat anti-mouse IgG-Alexa Fluor 800)

-

Imaging system capable of detecting fluorescence in the near-infrared range (e.g., LI-COR Odyssey)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Fixation and Permeabilization:

-

Gently remove the culture medium.

-

Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the wells three times with 150 µL of PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the wells three times with 150 µL of PBS.

-

-

Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-H3K27me3 and normalization antibody) in Antibody Dilution Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the wells four times with 150 µL of PBS with 0.1% Tween-20.

-

Dilute the fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer.

-

Add 50 µL of the secondary antibody solution to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells four times with 150 µL of PBS with 0.1% Tween-20.

-

Allow the plate to dry completely in the dark.

-

Scan the plate using a near-infrared imaging system.

-

Quantify the fluorescence intensity for both H3K27me3 and the normalization control.

-

Normalize the H3K27me3 signal to the normalization control signal.

-

Plot the normalized H3K27me3 signal against the log concentration of this compound to determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well opaque-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a period relevant to the cell line and compound (e.g., 6 days).

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated cells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Protease and phosphatase inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Ultracentrifuge or high-speed microcentrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies, detection reagents)

-

Primary antibody against EZH2

-

Secondary HRP-conjugated antibody

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

Heating:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g or 100,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant (soluble fraction).

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting using an antibody specific for EZH2.

-

-

Data Analysis:

-

Quantify the band intensities for EZH2 at each temperature for both the vehicle- and this compound-treated samples.

-

Plot the relative amount of soluble EZH2 as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

These detailed protocols provide a robust framework for researchers to accurately determine the cellular potency of this compound. By employing a multi-assay approach that includes direct target modulation (H3K27me3 levels), a phenotypic outcome (cell viability), and direct target engagement (CETSA), a comprehensive understanding of the inhibitor's cellular activity can be achieved. This information is critical for the continued development of this compound and other EZH2 inhibitors as potential cancer therapeutics.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9333217B2 - Inhibitors of human EZH2, and methods of use thereof - Google Patents [patents.google.com]

- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Detecting H3K27me3 Changes with Ezh2-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This methylation mark is a key signal for gene silencing and is essential for processes such as embryonic development, cell differentiation, and proliferation.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][3]

Ezh2-IN-17 is a small molecule inhibitor designed to target the methyltransferase activity of EZH2. By inhibiting EZH2, this compound is expected to decrease global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects. Western blotting is a fundamental technique to verify the cellular activity of this compound by monitoring the reduction in H3K27me3 levels.

These application notes provide a detailed protocol for utilizing Western blotting to detect changes in H3K27me3 levels in cultured cells following treatment with this compound.

Signaling Pathway

Caption: EZH2 signaling pathway and inhibition by this compound.

Experimental Protocols

Western Blot Protocol for H3K27me3 Detection

This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in H3K27me3 levels.

Materials:

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-20%)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K27me3

-

Rabbit anti-Total Histone H3 (loading control)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

If necessary, strip the membrane according to a standard protocol.

-

Wash the membrane thoroughly.

-

Block the membrane again and probe with the primary antibody for Total Histone H3 as a loading control.

-

Repeat the washing, secondary antibody incubation, and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.

-

Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.

-

Experimental Workflow

Data Presentation

The following table presents example quantitative data demonstrating the dose-dependent effect of an EZH2 inhibitor on H3K27me3 levels. This data is representative and should be used as a guideline for expected results with this compound.

| Treatment Group | Concentration (µM) | H3K27me3 Intensity (Normalized to Total H3) | % Reduction in H3K27me3 (Relative to Vehicle) |

| Vehicle (DMSO) | 0 | 1.00 | 0% |

| This compound | 0.1 | 0.75 | 25% |

| This compound | 1.0 | 0.40 | 60% |

| This compound | 10.0 | 0.15 | 85% |

References

Application Notes and Protocols: Utilizing Ezh2-IN-17 to Investigate the Role of EZH2 in Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ezh2-IN-17, a potent and selective inhibitor of the histone methyltransferase EZH2, to investigate its critical roles in developmental processes. The protocols and data presented are based on studies using structurally and mechanistically similar EZH2 inhibitors, providing a strong framework for designing and executing experiments with this compound.

Introduction to this compound

This compound is a highly potent and orally active small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a S-adenosyl-L-methionine (SAM) competitive inhibitor, this compound blocks the methyltransferase activity of EZH2, leading to a global decrease in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.

EZH2 plays a fundamental role in maintaining the delicate balance between self-renewal and differentiation in stem cells and progenitor populations during embryonic development.[1] Its activity is essential for the proper temporal and spatial regulation of gene expression that governs cell fate decisions and tissue patterning. Dysregulation of EZH2 activity is linked to various developmental abnormalities and diseases, including cancer.

By specifically inhibiting EZH2, this compound provides a powerful chemical tool to dissect the intricate functions of this epigenetic regulator in a variety of developmental models, from embryonic stem cells to organoid systems.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using potent EZH2 inhibitors to modulate developmental processes. These data can serve as a reference for expected outcomes when using this compound.

Table 1: Biochemical Profile of this compound and Analogous EZH2 Inhibitors

| Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity | Reference |

| This compound | EZH2 | 0.95 | SAM-Competitive | High | N/A |

| GSK126 | EZH2 | 7-252 (cellular H3K27me3) | SAM-Competitive | >150-fold vs EZH1 | [2] |

| Tazemetostat (EPZ-6438) | EZH2 | 2-38 | SAM-Competitive | 35-fold vs EZH1 | [2] |

| EI1 | EZH2 | 15 (wild-type), 13 (Y641F mutant) | SAM-Competitive | High | [3] |

Table 2: Effects of EZH2 Inhibition on Human Embryonic Stem Cell (hESC) Differentiation towards Mesoderm

| Treatment | Marker Gene | Fold Change (vs. DMSO) | Method | Reference |

| GSK126 (10 µM) | KDR | ~4.5 | qRT-PCR | [4] |

| GSK126 (10 µM) | FOXF1 | ~3.5 | qRT-PCR | [4] |

| GSK126 (10 µM) | MSX1 | ~3.0 | qRT-PCR | [4] |

| GSK126 (10 µM) | T (Brachyury) | ~2.5 | qRT-PCR | [4] |

| GSK126 (10 µM) | GATA4 | ~2.0 | qRT-PCR | [4] |

| GSK126 | MSCs (CD73+CD146+CD271+CD45–) | ~3-fold increase | FACS | [4] |

Table 3: Effects of EZH2 Inhibition on Colorectal Cancer (CRC) Organoid Growth

| Organoid Line | Treatment | Concentration | Effect on Growth | Reference |

| GSK126-responsive | GSK126 | 4 µM | Strong inhibition | [5] |

| GSK126-resistant | GSK126 | 4 µM | No significant effect | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by EZH2 during development and a general experimental workflow for investigating its role using this compound.

Caption: EZH2-mediated repression of Wnt signaling in development.

Caption: Experimental workflow for studying EZH2's role in development.

Detailed Experimental Protocols

The following protocols are adapted from published studies using the potent EZH2 inhibitor GSK126 and can be readily modified for use with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific model system.

Protocol 1: Directed Differentiation of Human Embryonic Stem Cells (hESCs) to Mesoderm

This protocol describes how to promote the differentiation of hESCs into the mesodermal lineage by inhibiting EZH2.

Materials:

-

Human Embryonic Stem Cells (e.g., H1 or H9 lines)

-

Matrigel-coated tissue culture plates

-

mTeSR1 medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Collagenase Type IV

-

Trypsin-EDTA

-

PBS (Phosphate Buffered Saline)

-

Reagents for qRT-PCR, Western Blot, and FACS analysis

Procedure:

-

hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols. Passage cells every 4-6 days.

-

Initiation of Differentiation: When hESC colonies reach 70-80% confluency, replace the mTeSR1 medium with fresh mTeSR1 containing either this compound (start with a concentration range of 1-10 µM, based on GSK126 data) or an equivalent volume of DMSO (vehicle control).[4]

-

Treatment Duration: Culture the cells for 3 days, replacing the medium with fresh medium containing the inhibitor or vehicle daily.[4]

-

Harvesting Cells for Analysis:

-

For RNA analysis (qRT-PCR): After 3 days of treatment, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

-

For Protein analysis (Western Blot): Wash cells with PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.

-

For Flow Cytometry (FACS): Detach cells using Trypsin-EDTA, neutralize with medium, and proceed with antibody staining for mesodermal markers (e.g., KDR).

-

-

Mesenchymal Stem Cell (MSC) Generation (Optional): After the initial 3-day treatment, the derived cells can be further cultured in MSC differentiation medium for 5 days to generate a population enriched for MSCs.[4] These can then be sorted by flow cytometry using a panel of MSC markers (e.g., CD73+, CD146+, CD271+, CD45–).[4]

Protocol 2: Western Blotting for H3K27me3 in Stem Cells

This protocol details the detection of H3K27me3 levels by Western blot to confirm the inhibitory activity of this compound.

Materials:

-

Cell lysates from Protocol 1

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K27me3

-

Rabbit or Mouse anti-Total Histone H3 (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or 4-20% gradient, is recommended for resolving low molecular weight histones) and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal loading.

Protocol 3: Treatment of 3D Organoids with this compound

This protocol provides a general framework for treating 3D organoids to study the effects of EZH2 inhibition on their development and growth.

Materials:

-

Established 3D organoid culture (e.g., colorectal, intestinal, or neural organoids)

-

Appropriate organoid culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Cell viability assay reagents (e.g., CellTiter-Glo)

-

Reagents for downstream analysis (RNA, protein, imaging)

Procedure:

-

Organoid Seeding: Dissociate organoids into single cells or small fragments and seed them in a Matrigel dome or other appropriate 3D culture matrix.

-

Treatment Initiation: After allowing the organoids to form for a few days (e.g., 3 days), add the organoid culture medium containing the desired concentration of this compound or DMSO.[5] For long-term studies, replace the medium with fresh inhibitor- or vehicle-containing medium every 2-3 days.

-

Assessing Viability and Growth:

-

Monitor organoid size and morphology using brightfield microscopy throughout the experiment.

-

At the end of the treatment period, perform a cell viability assay (e.g., CellTiter-Glo) to quantify the effect on organoid growth.

-

-

Harvesting Organoids for Analysis:

-

Carefully aspirate the medium and dissolve the Matrigel using a cell recovery solution.

-

Wash the organoids with cold PBS.

-

Proceed with RNA or protein extraction, or fix the organoids for immunohistochemistry and imaging.

-

Concluding Remarks

This compound is a valuable tool for elucidating the multifaceted roles of EZH2 in development. By leveraging the provided protocols and data as a starting point, researchers can design robust experiments to explore how EZH2-mediated epigenetic regulation governs cell fate decisions, tissue morphogenesis, and organogenesis. Careful optimization of inhibitor concentration and treatment duration for each specific developmental model system will be crucial for obtaining meaningful and reproducible results.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ezh2-IN-17 solubility and preparation of stock solutions

Disclaimer: Specific solubility and preparation data for Ezh2-IN-17 are not publicly available. The following information is based on data for other EZH2 inhibitors with similar chemical structures and properties, such as GSK126 and other small molecule inhibitors. Researchers should perform small-scale solubility tests to confirm the optimal conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For many EZH2 inhibitors and other small organic molecules, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating concentrated stock solutions. It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the solubility and stability of the compound.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, carefully weigh the desired amount of the inhibitor and dissolve it in the appropriate volume of high-quality DMSO to achieve the target concentration (e.g., 10 mM). It may be necessary to use physical methods like vortexing, gentle warming (not exceeding 50°C), or sonication to fully dissolve the compound.[2] For detailed steps, please refer to the Experimental Protocols section.

Q3: How should I store the stock solution and the solid compound?

A3: The solid, powdered form of the inhibitor should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To prevent this, it is recommended to make intermediate serial dilutions of the concentrated stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer or medium.[4] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

This compound Solubility Profile

Note: The following data is based on analogous EZH2 inhibitors. The exact solubility of this compound may vary.

| Solvent | Concentration | Comments |

| DMSO | ≥ 12.5 mg/mL | May require ultrasonication to fully dissolve.[2] |

| Ethanol | Slightly soluble or not soluble | Not recommended for primary stock solutions. |

| Water | Slightly soluble or not soluble | Not recommended for primary stock solutions. |

Experimental Protocols

Detailed Methodology for Preparing a 10 mM Stock Solution in DMSO

-

Preparation: Before handling, gently tap the vial of this compound to ensure all the powder is at the bottom. Prepare a sterile workspace.

-

Weighing: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

-

Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicating water bath for several minutes.[1] Gentle heating (e.g., in a 37°C water bath) can also be applied, but should not exceed 50°C to prevent degradation.

-

Verification: Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Once the inhibitor is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]

Mandatory Visualization

EZH2 Signaling Pathway

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[7][8] This process leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.[5][7]

Caption: Canonical pathway of EZH2-mediated gene silencing and its inhibition.

Experimental Workflow: Stock Solution Preparation and Troubleshooting

This workflow outlines the standard procedure for preparing a stock solution of this compound and provides troubleshooting steps for common solubility issues.

Caption: Workflow for preparing and troubleshooting this compound stock solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Ezh2-IN-17 and Other EZH2 Inhibitors

Disclaimer: Information regarding the specific off-target effects of "Ezh2-IN-17" is limited in publicly available scientific literature. Therefore, this guide provides information on identifying and mitigating off-target effects for EZH2 inhibitors in general, using this compound as a representative example. The methodologies and principles described are broadly applicable to small molecule inhibitors targeting EZH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] By inhibiting EZH2, this compound and similar inhibitors block the formation of H3K27me3, leading to the de-repression of target genes, many of which are tumor suppressors.[3][4]

Q2: What are the potential sources of off-target effects with EZH2 inhibitors?

Off-target effects can arise from several factors:

-